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Introduction
mCherry, a monomeric red fluorescent protein derived from Discosoma sp., has become an

invaluable tool in biological research.[1] Its robust photostability, brightness, and excellent pH

resistance make it a popular choice for tracking cells, monitoring gene expression, and as a

fusion reporter.[1] Flow cytometry, a powerful technique for single-cell analysis, is ideally suited

for quantifying mCherry expression. These application notes provide detailed protocols and

guidance for the successful use of mCherry in flow cytometry, from experimental design to data

analysis.

Spectral Properties of mCherry
Understanding the excitation and emission spectra of mCherry is fundamental for accurate

detection in flow cytometry. mCherry has an excitation maximum at approximately 587 nm and

an emission maximum at 610 nm.[1][2] For optimal excitation, a yellow-green laser (561 nm) is

highly recommended as it excites mCherry much more strongly than the standard blue (488

nm) laser, resulting in a brighter emission signal.[3]

Quantitative Data Summary
The following table summarizes the key spectral properties of mCherry and recommended

instrument settings for flow cytometry.
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Parameter Wavelength (nm)
Recommended
Laser

Recommended
Filter

Excitation Maximum 587 561 (Yellow-Green) -

Emission Maximum 610 -
610/20 or similar

bandpass filter

Experimental Protocols
Protocol 1: Analysis of Cells Stably Expressing mCherry
This protocol outlines the basic steps for analyzing cells that constitutively express mCherry.

Materials:

Phosphate-Buffered Saline (PBS)

Flow cytometry tubes

Flow cytometer with a 561 nm laser

Procedure:

Cell Preparation:

Harvest cells expressing mCherry and a negative control cell line (not expressing

mCherry).

Wash the cells once with PBS.

Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

Transfer the cell suspension to flow cytometry tubes. To obtain a single-cell suspension,

pass the cells through a 35 µm cell strainer.

Flow Cytometer Setup:

Use the 561 nm laser for excitation.
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Set the emission filter to a bandpass appropriate for mCherry, such as 610/20 nm or

620/15 nm.

Use the negative control cells to set the forward scatter (FSC) and side scatter (SSC)

voltages to position the cell population appropriately on the plot.

Adjust the voltage for the mCherry detector so that the negative control population is on

scale and near the lower end of the fluorescence axis.

Data Acquisition:

Run the mCherry-expressing cells and ensure the positive signal is on scale.

Record data for at least 10,000-50,000 events per sample.

Data Analysis:

Gate on the cell population of interest based on FSC and SSC to exclude debris.

Create a histogram of the mCherry fluorescence channel to visualize the distribution of

mCherry expression.

Use the negative control to set a gate for mCherry-positive cells.

Protocol 2: Intracellular Staining for mCherry in Fixed
Cells
This protocol is for the detection of intracellular mCherry, which may be necessary when

combining with other intracellular targets or when fixation is required.

Materials:

PBS

Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
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Flow cytometry tubes

Flow cytometer

Procedure:

Cell Preparation:

Harvest and wash cells as described in Protocol 1.

Fixation:

Resuspend the cell pellet in Fixation Buffer and incubate for 10-20 minutes at room

temperature.

Wash the cells twice with PBS.

Permeabilization:

Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at

room temperature.

Wash the cells once with Permeabilization Buffer.

Flow Cytometry:

Resuspend the cells in PBS for analysis.

Follow the instrument setup and data acquisition steps outlined in Protocol 1.

Note: Fixation and permeabilization can sometimes affect the fluorescence of fluorescent

proteins. It is advisable to test the effect of these steps on your specific mCherry construct.

Compensation and Controls
For multicolor flow cytometry experiments, proper compensation is critical to correct for spectral

overlap between fluorochromes.

Controls:
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Unstained Cells: To set the baseline fluorescence of your cells.

Single-Color Controls: For each fluorochrome in your panel, including mCherry, to calculate

the compensation matrix.

Fluorescence Minus One (FMO) Controls: To properly gate complex populations where the

expression of a marker might be continuous. For mCherry, an FMO control would include all

other antibodies in the panel except for the one in the channel where mCherry spillover is

being assessed. A non-transfected or a wild-type cell line can serve as a negative control for

mCherry, similar to an FMO.

Compensation Beads: Using compensation beads provides a consistent and accurate method

for setting flow cytometry compensation. BrightComp eBeads™ are commercially available

microspheres that are stained with a dye spectrally matched to mCherry and can be used as a

single-color control.

Data Analysis and Gating Strategy
A typical gating strategy for analyzing mCherry-expressing cells involves sequential gating to

isolate the population of interest.

Gate on cells: Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main

cell population and exclude debris.

Singlet Gate: Use FSC-Height vs. FSC-Area to exclude doublets and clumps.

Gate on mCherry-positive cells: Use a histogram of the mCherry fluorescence channel. Set

the gate for positivity based on the unstained or negative control sample.

Visualizations
Experimental Workflow for mCherry Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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